

An In-depth Technical Guide to Sulfo-Cyanine5-Azide (CY5-N3)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-Cyanine5-Azide (**CY5-N3**), a key reagent in bioconjugation and fluorescence-based detection. The information is intended to support research and development activities in molecular biology, drug discovery, and diagnostics.

Core Chemical Properties and Structure

Sulfo-Cyanine5-Azide is a water-soluble, far-red fluorescent dye functionalized with an azide group. This moiety allows for its covalent attachment to alkyne- or cyclooctyne-modified biomolecules via "click chemistry". The presence of sulfonate groups enhances its water solubility, making it ideal for labeling proteins, nucleic acids, and other biological molecules in aqueous environments with minimal use of organic co-solvents.[1][2][3]

Chemical Structure

The chemical structure of the potassium salt of Sulfo-Cyanine5-Azide is depicted below.



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Caption: 2D structure of Sulfo-Cyanine5-Azide.

Quantitative Physicochemical & Spectral Properties

The key properties of Sulfo-Cyanine5-Azide are summarized in the table below. These values are critical for experimental design, including calculating dye concentrations and setting up fluorescence imaging systems.



Property	Value	Reference(s)
Molecular Formula	$C_{35}H_{43}N_6KO_7S_2$ (Potassium Salt)	[1][4]
C35H43N6NaO7S2 (Sodium Salt)	[2]	
Molecular Weight	762.98 g/mol (Potassium Salt)	[1][4]
746.87 g/mol (Sodium Salt)	[2]	
Appearance	Dark blue solid/crystals	[2][4]
Solubility	High solubility in water, DMSO, DMF	[1][5]
Excitation Maximum (λex)	~646 nm	[1][4]
Emission Maximum (λem)	~662 nm	[1][4]
Molar Extinction Coeff. (ϵ)	271,000 M ⁻¹ cm ⁻¹ at 646 nm	[1][4]
Fluorescence Quantum Yield (Φ)	0.28	[1][4][6]
Purity	≥95% (typically by HPLC)	[4][5]

Experimental Protocols: Labeling via Click Chemistry

CY5-N3 is primarily utilized in two types of azide-alkyne cycloaddition reactions: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, copper-free reaction (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is highly efficient and involves the use of a copper(I) catalyst to ligate the CY5-azide to a terminal alkyne-modified molecule.

Materials:



- **CY5-N3** (Sulfo-Cyanine5-Azide)
- Alkyne-modified biomolecule (e.g., protein, DNA)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Reducing agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Copper-chelating ligand (optional but recommended): THPTA or BTTAA stock solution (e.g., 50 mM in water)
- Anhydrous DMSO or DMF for preparing CY5-N3 stock solution
- Purification system (e.g., size-exclusion chromatography, dialysis, or ultrafiltration)

Protocol for Labeling a Protein:

- Preparation of Reagents:
 - Prepare a 1-10 mM stock solution of CY5-N3 in anhydrous DMSO. Store at -20°C, protected from light.
 - Dissolve the alkyne-modified protein in PBS buffer at a concentration of 1-10 mg/mL.
 - Freshly prepare the Sodium Ascorbate solution.
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein solution.
 - Add the CY5-N3 stock solution to achieve a final concentration that is typically 2-10 fold molar excess over the protein.
 - Optional: Add the copper-chelating ligand to a final concentration of 1.25 mM.
 - Add the CuSO₄ stock solution to a final concentration of 0.25 mM.



 Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.

Incubation:

- Mix the components gently by pipetting.
- Incubate the reaction at room temperature for 30-60 minutes, protected from light.

Purification:

 Remove the unreacted CY5-N3 and other reaction components by purifying the labeled protein. Suitable methods include size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis against PBS, or centrifugal ultrafiltration.

Characterization:

 Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for CY5).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant, making it highly suitable for applications in living cells or where copper toxicity is a concern. It utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.

Materials:

- CY5-N3 (Sulfo-Cyanine5-Azide)
- Cyclooctyne-modified biomolecule (e.g., DBCO-protein)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF for preparing CY5-N3 stock solution
- Purification system (as in CuAAC)

Protocol for Labeling a DBCO-modified Antibody:

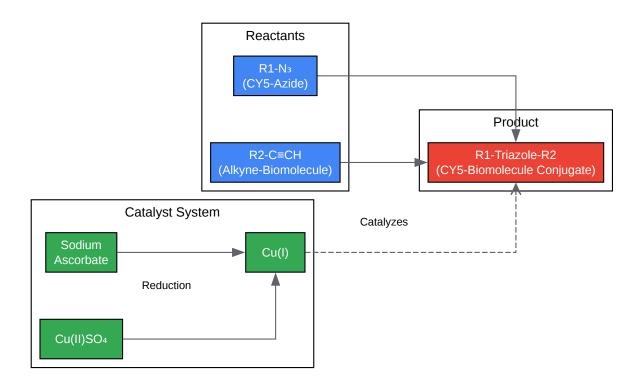


- Preparation of Reagents:
 - Prepare a 1-10 mM stock solution of CY5-N3 in anhydrous DMSO.
 - Prepare a solution of the DBCO-modified antibody in PBS at a suitable concentration (e.g., 1 mg/mL).
- Reaction Setup:
 - Combine the DBCO-modified antibody and CY5-N3 in a microcentrifuge tube. A 3-5 fold molar excess of the CY5-azide is typically recommended.
 - The reaction proceeds by simply mixing the components. No catalyst is required.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction time may need optimization depending on the specific reactants. Protect the reaction from light.
- Purification:
 - Purify the labeled antibody from unreacted dye using an appropriate method as described in the CuAAC protocol.
- Characterization:
 - Characterize the final conjugate to determine the concentration and degree of labeling.

Reaction Pathways and Workflows

The following diagrams illustrate the reaction mechanism for CuAAC and provide a generalized experimental workflow for bioconjugation using **CY5-N3**.

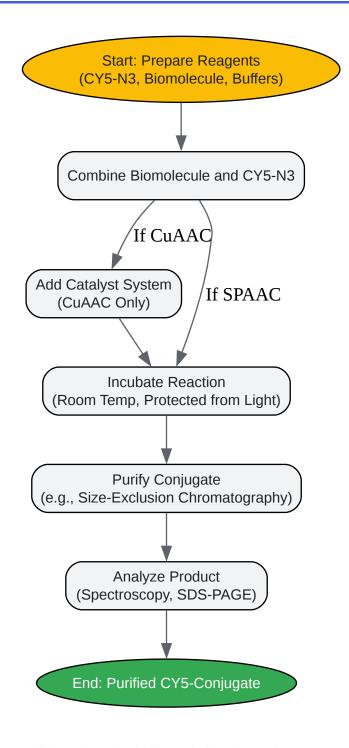




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Caption: Reaction pathway for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).





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Caption: Generalized experimental workflow for biomolecule labeling with CY5-N3.

Storage and Handling

• Storage: **CY5-N3** azide is typically stored at -20°C in the dark and desiccated.[1] Stock solutions in anhydrous DMSO can also be stored at -20°C for several weeks, though fresh



preparation is recommended for best results.

 Handling: The compound is light-sensitive; exposure to light should be minimized during handling and experiments to prevent photobleaching. Standard laboratory personal protective equipment should be worn.

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